molecular formula CH6BiBr3N+ B14287780 Methylazanium;tribromobismuthane CAS No. 119931-90-7

Methylazanium;tribromobismuthane

Cat. No.: B14287780
CAS No.: 119931-90-7
M. Wt: 480.76 g/mol
InChI Key: IZBKRGCWSIWOPN-UHFFFAOYSA-L
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Description

Methylazanium;tribromobismuthane is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a methylazanium ion and a tribromobismuthane moiety, which together form a complex structure with intriguing reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazanium;tribromobismuthane typically involves the reaction of methylazanium salts with tribromobismuthane precursors under controlled conditions. One common method includes the use of methylammonium bromide and bismuth tribromide in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylazanium;tribromobismuthane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state bismuth species.

    Substitution: The tribromobismuthane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new bismuth-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and phosphines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(III) species. Substitution reactions typically result in the formation of bismuth-organic complexes.

Scientific Research Applications

Methylazanium;tribromobismuthane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-bismuth bonds.

    Medicine: Research is ongoing into the use of this compound in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials, including bismuth-containing polymers and nanomaterials.

Mechanism of Action

The mechanism by which Methylazanium;tribromobismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. In biological systems, bismuth can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with thiol groups in proteins is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methylammonium tribromide: Similar in structure but lacks the bismuth component.

    Bismuth tribromide: Contains bismuth but does not have the methylazanium ion.

    Methylammonium bismuth iodide: Another bismuth-containing compound with different halide ions.

Uniqueness

Methylazanium;tribromobismuthane is unique due to the combination of the methylazanium ion and the tribromobismuthane moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

119931-90-7

Molecular Formula

CH6BiBr3N+

Molecular Weight

480.76 g/mol

IUPAC Name

methylazanium;tribromobismuthane

InChI

InChI=1S/CH5N.Bi.3BrH/c1-2;;;;/h2H2,1H3;;3*1H/q;+3;;;/p-2

InChI Key

IZBKRGCWSIWOPN-UHFFFAOYSA-L

Canonical SMILES

C[NH3+].Br[Bi](Br)Br

Origin of Product

United States

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